molecular formula C5H3N5O2 B13790693 N-Hydroxyisoquanine CAS No. 7269-59-2

N-Hydroxyisoquanine

Cat. No.: B13790693
CAS No.: 7269-59-2
M. Wt: 165.11 g/mol
InChI Key: HPYMZEWGNUSZPY-UHFFFAOYSA-N
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Description

N-Hydroxyisoquanine is a nitrogen-containing heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical properties and potential applications. This compound is part of the broader class of isoquinoline derivatives, which are known for their diverse biological activities and roles in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxyisoquanine typically involves the hydroxylation of isoquinoline derivatives. One common method includes the use of flavin-dependent monooxygenases, which catalyze the hydroxylation of nitrogen-containing heterocycles . The reaction conditions often require the presence of molecular oxygen and a suitable cofactor, such as flavin adenine dinucleotide (FAD).

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as catalytic hydroxylation using metal-based catalysts. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents. The choice of catalyst and reaction conditions can significantly impact the efficiency and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

N-Hydroxyisoquanine undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert it back to isoquinoline or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoquinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include nitrosoisoquinoline, nitroisoquinoline, and various substituted isoquinoline derivatives, each with distinct chemical and biological properties .

Scientific Research Applications

N-Hydroxyisoquanine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Hydroxyisoquanine involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group on the nitrogen atom plays a crucial role in its reactivity and binding affinity. For instance, in biological systems, it can inhibit certain enzymes by forming stable complexes with their active sites, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Hydroxyisoquanine is unique due to its specific hydroxylation pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo a variety of chemical reactions and form stable complexes with biological molecules makes it a valuable compound in both research and industrial applications .

Properties

CAS No.

7269-59-2

Molecular Formula

C5H3N5O2

Molecular Weight

165.11 g/mol

IUPAC Name

6-nitroso-1,7-dihydropurin-2-one

InChI

InChI=1S/C5H3N5O2/c11-5-8-3-2(6-1-7-3)4(9-5)10-12/h1H,(H2,6,7,8,9,11)

InChI Key

HPYMZEWGNUSZPY-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=NC(=O)NC(=C2N1)N=O

Origin of Product

United States

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